molecular formula C16H24ClN3 B5655555 1-(2-Chlorophenyl)-4-(1-methylpiperidin-4-yl)piperazine

1-(2-Chlorophenyl)-4-(1-methylpiperidin-4-yl)piperazine

Cat. No.: B5655555
M. Wt: 293.83 g/mol
InChI Key: WDIIMQFFRSPMKL-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-4-(1-methylpiperidin-4-yl)piperazine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a 2-chlorophenyl group and a 1-methylpiperidin-4-yl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)-4-(1-methylpiperidin-4-yl)piperazine typically involves the reaction of 2-chloroaniline with 1-methylpiperazine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve more advanced techniques such as continuous flow synthesis to enhance yield and purity.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-4-(1-methylpiperidin-4-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles like hydroxide or amine groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2-Chlorophenyl)-4-(1-methylpiperidin-4-yl)piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with biological targets such as enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-4-(1-methylpiperidin-4-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used. For instance, in medicinal chemistry, it may act as an agonist or antagonist at certain receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

1-(2-Chlorophenyl)-4-(1-methylpiperidin-4-yl)piperazine can be compared with other similar compounds, such as:

    1-(2-Chlorophenyl)piperazine: Lacks the 1-methylpiperidin-4-yl group, which may result in different biological activities and chemical properties.

    4-(1-Methylpiperidin-4-yl)piperazine:

    1-(2-Bromophenyl)-4-(1-methylpiperidin-4-yl)piperazine: Substitution of chlorine with bromine can alter the compound’s reactivity and interaction with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(2-chlorophenyl)-4-(1-methylpiperidin-4-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3/c1-18-8-6-14(7-9-18)19-10-12-20(13-11-19)16-5-3-2-4-15(16)17/h2-5,14H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIIMQFFRSPMKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2CCN(CC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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